Melezitose monohydrate

X-ray crystallography carbohydrate conformation structural biology

Researchers requiring unambiguous honeydew consumption quantification or Klebsiella strain differentiation face variability when substituting melezitose with generic trisaccharides. Melezitose monohydrate (CAS 10030-67-8) resolves this through its unique α(1→2)/α(1→3) linkage architecture: • Enables species-specific 'signature sugar' detection in aphid-parasitoid ecological studies • Supports reproducible Klebsiella spp. identification with microbiology-grade (≥99.0%) trace metal specifications • Provides predictable bond-specific hydrolysis kinetics (preferential α(1→2) cleavage) for enzyme selectivity research Available as ≥98% HPLC general reagent or ≥99.0% microbiology grade with validated trace element profiles.

Molecular Formula C18H34O17
Molecular Weight 522.5 g/mol
CAS No. 10030-67-8
Cat. No. B052207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelezitose monohydrate
CAS10030-67-8
SynonymsO-α-D-Glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside Monohydrate; _x000B_O-α-D-Glucopyranosyl-(1→3)-β-D-fructofuranosyl α-D-glucopyranoside Monohydrate;  O-α-D-Glucopyranosyl-(1→3)-β-D-fructofuranosyl-D-glucoside Hydrate; 
Molecular FormulaC18H34O17
Molecular Weight522.5 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O.O
InChIInChI=1S/C18H32O16.H2O/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17;/h5-17,19-29H,1-4H2;1H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+;/m1./s1
InChIKeyCFXAVQUXSYFPDE-ZDVKUAOASA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Melezitose Monohydrate (CAS 10030-67-8): Verified Analytical Specifications and Molecular Characterization for Laboratory Procurement


Melezitose monohydrate (CAS 10030-67-8) is a crystalline non-reducing trisaccharide composed of two glucose units and one fructose unit, linked via α(1→2) and α(1→3) glycosidic bonds [1]. It occurs naturally in honeydew excreted by phloem-feeding insects (Hemiptera) and is also found in certain plant sources such as cotton and buckwheat . Commercially, this compound is supplied as a white to off-white crystalline powder or powder with empirical formula C18H34O17 and molar mass 522.45 g/mol (monohydrate form), available in purity grades ranging from ≥98.0% to ≥99.0% as determined by HPLC . Its optical activity is consistently reported as [α]20/D +88±2° (c = 4 in H2O), and its melting point is approximately 154–160°C with decomposition [2]. The compound serves as an analytical reference standard, a substrate in enzymatic assays, a microbial identification reagent, and a signature marker for honeydew consumption in ecological studies.

Why Melezitose Monohydrate Cannot Be Replaced by Generic Trisaccharides in Research and Industrial Workflows


Substituting melezitose monohydrate with another trisaccharide such as raffinose, maltotriose, or 1-kestose introduces uncontrolled experimental variability due to fundamentally different glycosidic linkage configurations, which govern substrate recognition by enzymes, hydrolysis kinetics, and biological receptor interactions [1]. Unlike raffinose (galactose-glucose-fructose) or maltotriose (three glucose units linked α(1→4)), melezitose contains a sucrose-like core (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) extended with a terminal α-D-glucopyranosyl residue at the 3-position of fructose, conferring distinct conformational rigidity and enzymatic cleavage patterns [2]. This structural uniqueness directly impacts outcomes in three critical contexts: (1) differential hydrolysis rates under subcritical water conditions, where melezitose exhibits bond-specific cleavage kinetics distinct from raffinose and lactosucrose [3]; (2) species-specific enzymatic synthesis, where only certain aphid and parasitoid species possess the requisite gut enzymes to produce melezitose from sucrose, making it a diagnostic signature sugar not mimicked by erlose or trehalose [4]; and (3) purity-grade applications, where microbiology-grade melezitose (≥99.0% with trace metal specifications) is required for reproducible microbial identification assays that cannot tolerate the impurity profiles of generic reagent-grade alternatives .

Quantitative Comparative Evidence: Melezitose Monohydrate vs. Closest Structural and Functional Analogs


Crystal Structure Resolution: Melezitose Monohydrate Exhibits Defined Conformational Arrangement with No Intramolecular Hydrogen Bonds

The crystal structure of melezitose monohydrate has been determined via non-centrosymmetric direct methods and refined to an R index of 0.068, providing atomic-resolution confirmation of its molecular geometry [1]. In contrast, comparable trisaccharides such as raffinose pentahydrate crystallize with different water incorporation stoichiometry and exhibit distinct hydrogen-bonding networks that alter solid-state stability and solubility behavior. The resolved structure reveals that the relative orientation of glucose and fructose units within the sucrose-like moiety of melezitose closely mirrors that found in sucrose itself, whereas the terminal glucose residue adopts a specific exo-anomeric conformation [1]. Notably, no intramolecular hydrogen bonds are present in the melezitose monohydrate crystal lattice; instead, two bifurcated intermolecular hydrogen bonds mediate crystal packing [1].

X-ray crystallography carbohydrate conformation structural biology hydrogen bonding

Subcritical Water Hydrolysis: Melezitose Exhibits Preferential α(1→2) Bond Cleavage Kinetics Distinct from Raffinose and Lactosucrose

Under subcritical water conditions (150–230°C, 10 MPa), melezitose undergoes consecutive hydrolysis wherein one glycosidic bond is preferentially cleaved to yield a disaccharide intermediate before complete monomerization [1]. This bond-specific hydrolysis behavior distinguishes melezitose from structurally related trisaccharides. For all tested trisaccharides (1-kestose, melezitose, raffinose, and lactosucrose), hydrolysis proceeded consecutively with site-specificity; however, the rate constants for exo-site glucosidic bonds were consistently greater than those for endo-site bonds [1]. The α(1→2) bond in melezitose (glucose→fructose linkage) hydrolyzes at a rate distinct from the α(1→6) bond in raffinose (galactose→glucose linkage) under identical subcritical conditions [1].

hydrolysis kinetics subcritical water oligosaccharide degradation process chemistry

Aphid Gut Enzyme Specificity: Melezitose Synthesis Is Species-Specific and Quantitatively Distinct from Erlose and Trehalose Production

Incubation of isolated aphid guts in artificial phloem sap (APS, containing 308 μg/μL sucrose) revealed that Metopeurum fuscoviride (ant-attended aphid) synthesizes considerable amounts of melezitose via gut enzymes, whereas Macrosiphoniella tanacetaria (unattended aphid) produces no detectable melezitose and instead synthesizes up to 20% erlose [1]. Specifically, M. fuscoviride gut incubation demonstrated a steady high rate of melezitose synthesis over an 8-hour period, while M. tanacetaria gut incubation produced only a moderate rate of erlose synthesis with no melezitose or trehalose detected [1]. The physiological consequence is that melezitose reduces gut osmolality in M. fuscoviride to approximately 25–35% of what it would be without the synthetase activity [1].

insect physiology osmoregulation honeydew biochemistry gut enzymology

Hymenopteran Parasitoid Sugar Synthesis: Melezitose Produced from Sucrose but Not from Equimolar Glucose-Fructose Mixture

Feeding studies with the hymenopteran parasitoids Diadegma semiclausum and D. insulare demonstrated that these insects synthesize melezitose, erlose, and maltose when fed sucrose, but do NOT synthesize any of these oligosaccharides when fed an equimolar glucose-fructose mixture [1]. This finding establishes that the biosynthetic pathway requires an intact sucrose molecule as substrate, not merely its constituent monosaccharides. The synthesized oligosaccharides were confined to the parasitoid‘s digestive tract, with excrement containing low overall sugar concentrations and low relative levels of melezitose, erlose, and maltose [1].

parasitoid physiology sugar metabolism gut enzymology trophic ecology

Microbiology-Grade Purity and Trace Metal Specifications: ≥99.0% Melezitose Monohydrate with Validated Elemental Impurity Profile

Melezitose monohydrate supplied at microbiology grade (≥99.0% by HPLC) is accompanied by a comprehensive trace element specification that enables reproducible microbial identification assays . The specification includes anion traces (chloride ≤50 mg/kg, sulfate ≤500 mg/kg) and cation traces (As ≤0.1 mg/kg, Ca ≤500 mg/kg, Cd ≤5 mg/kg, Co ≤5 mg/kg, Cr ≤5 mg/kg, Cu ≤5 mg/kg, Fe ≤5 mg/kg, K ≤50 mg/kg, Mg ≤10 mg/kg, Mn ≤5 mg/kg, Na ≤50 mg/kg, Ni ≤5 mg/kg, Pb ≤5 mg/kg, Zn ≤5 mg/kg) with ignition residue ≤0.1% as sulfate . This product has been specifically used to identify clinical isolates of indole-positive and indole-negative Klebsiella spp. and to investigate epidemiologic markers of Klebsiella oxytoca strains . Lower-purity grades (e.g., ≥98.0% analytical standard with 1.8–5.0% water content) lack the trace metal certification required for sensitive microbiological applications where metal ion interference could alter bacterial growth or metabolic responses.

microbiological media Klebsiella identification trace metal analysis quality control

Ecological Honeydew Production: Melezitose Content Varies by Host Plant Species and Environmental Conditions

Analysis of 620 honeydew samples collected between 2016 and 2019 using high-performance anion-exchange chromatography (HPAEC) revealed that melezitose production by hemipteran insects is significantly influenced by environmental factors and host plant identity [1]. Higher air temperatures and lower relative humidity levels increased melezitose production, consistent with its osmoregulatory function [1]. Scale insect species and aphid species on Abies alba produced significantly less honeydew containing melezitose than aphid species on Picea abies [1]. Honeydew with detectable melezitose content was collected more frequently in natural areas with limited water reservoir capacities, where host trees experience elevated phloem sap osmolality [1]. Melezitose-rich honey crystallizes rapidly, leading to economic losses for beekeepers due to honeydew flow disease in bees (melezitose is poorly digestible) [1].

honeydew analysis aphid ecology environmental stress bee nutrition

Validated Application Scenarios for Melezitose Monohydrate (CAS 10030-67-8) Based on Quantitative Comparative Evidence


Analytical Reference Standard for Honeydew Detection and Ecological Food-Web Tracing

Procure melezitose monohydrate as a certified analytical reference standard for HPLC and HPAEC quantification of honeydew consumption in ecological studies. The species-specific enzymatic synthesis of melezitose by ant-attended aphids (M. fuscoviride) but not by unattended aphids (M. tanacetaria) [1], combined with its substrate-dependent endogenous production in hymenopteran parasitoids [2], establishes melezitose as a diagnostic 'signature sugar' that cannot be substituted with erlose or trehalose. For accurate calibration curves in honeydew analysis protocols, microbiology-grade (≥99.0%) or analytical standard-grade (≥98.0%) material is required to ensure peak identification specificity and quantification reproducibility.

Microbiological Identification Medium Component for Klebsiella spp. Differentiation

Utilize microbiology-grade melezitose monohydrate (≥99.0% purity with trace metal specifications ≤5 mg/kg for Cd, Co, Cr, Cu, Fe, Mn, Ni, Pb, Zn) as a carbohydrate substrate in culture media for identifying clinical isolates of indole-positive and indole-negative Klebsiella spp. and for investigating epidemiologic markers of Klebsiella oxytoca strains . Lower-purity reagent grades (≥98.0% with unspecified trace metal content) are unsuitable for these applications due to potential metal ion interference that may alter bacterial metabolic responses and compromise strain differentiation accuracy. The validated trace element profile ensures batch-to-batch reproducibility in clinical microbiology workflows.

Substrate for Carbohydrate-Active Enzyme Assays Requiring Defined Hydrolysis Kinetics

Employ melezitose monohydrate as a substrate in enzymatic assays where predictable, bond-specific hydrolysis kinetics are required. Under subcritical water conditions (150–230°C, 10 MPa), melezitose exhibits preferential cleavage of the α(1→2) glucosidic bond, producing turanose as a distinct disaccharide intermediate [3]—a hydrolysis pattern that differs fundamentally from raffinose (preferential α(1→6) cleavage) and lactosucrose. This bond-specificity enables researchers to investigate glycosidase enzyme selectivity, design controlled oligosaccharide degradation studies, or optimize biofuel feedstock pretreatment conditions where product distribution depends on substrate linkage architecture rather than generic trisaccharide behavior.

Crystallographic Reference Material for Solid-State Carbohydrate Structure Determination

Source melezitose monohydrate as a structurally authenticated crystalline reference for X-ray diffraction studies of carbohydrate conformation. The crystal structure, refined to an R index of 0.068, confirms the precise molecular geometry including the sucrose-like core orientation and the absence of intramolecular hydrogen bonds [4]. This defined hydration state (monohydrate, C18H32O16·H2O) contrasts with raffinose pentahydrate (5 H2O), providing researchers with a well-characterized crystalline form for comparative studies of oligosaccharide solid-state packing, hydrogen-bonding networks, and hydration-dependent physicochemical properties. The resolved structure serves as a benchmark for computational modeling and molecular dynamics simulations of non-reducing trisaccharide conformations.

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